

analytical techniques for quantifying 2-(1H-pyrazol-1-ylmethyl)morpholine

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-ylmethyl)morpholine

CAS No.: 1311317-06-2

Cat. No.: B1527884

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Application Note & Protocol

Topic: Analytical Techniques for the Quantification of **2-(1H-pyrazol-1-ylmethyl)morpholine**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of **2-(1H-pyrazol-1-ylmethyl)morpholine**, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method for this specific analyte, this guide presents two robust, fit-for-purpose analytical protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed based on established principles of analytical chemistry and data from structurally related pyrazole and morpholine compounds.[1][2] Crucially, this document integrates a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1)

guidelines, ensuring that the developed methods are reliable, reproducible, and suitable for their intended purpose.[3]

Introduction and Scientific Background

The **2-(1H-pyrazol-1-ylmethyl)morpholine** moiety combines two pharmacologically significant heterocyclic rings: pyrazole and morpholine. Pyrazole derivatives are foundational scaffolds in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[2][4] Similarly, the morpholine ring is a common feature in approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[1] The combination of these two rings in **2-(1H-pyrazol-1-ylmethyl)morpholine** makes it a valuable building block or potential active pharmaceutical ingredient (API).

Accurate and precise quantification of this compound is paramount for various stages of drug development, including:

- Synthesis and Process Control: Monitoring reaction progress and purity of the final product.
- Quality Control (QC): Ensuring the identity and strength of the bulk substance or formulated product.
- Pharmacokinetic (PK) Studies: Measuring drug concentrations in biological matrices.
- Stability Testing: Assessing degradation of the compound under various environmental conditions.

This guide provides the technical foundation for establishing validated analytical procedures to support these critical activities.

Analyte Physicochemical Properties & Analytical Considerations

Before developing a quantitative method, it is essential to consider the physicochemical properties of **2-(1H-pyrazol-1-ylmethyl)morpholine**.

- Structure: Comprises a polar morpholine ring and an aromatic pyrazole ring.

- **Polarity:** The presence of nitrogen and oxygen atoms suggests moderate polarity, making it suitable for reverse-phase liquid chromatography.
- **UV Absorbance:** The pyrazole ring is a chromophore and is expected to exhibit significant UV absorbance, likely in the range of 210-250 nm, enabling detection by HPLC-UV.
- **Ionization:** The basic nitrogen atoms in both the pyrazole and morpholine rings make the molecule readily protonated. This makes it an excellent candidate for positive-ion electrospray ionization (ESI+) in mass spectrometry, likely forming a strong $[M+H]^+$ ion.

Primary Analytical Technique: Reverse-Phase HPLC-UV

For routine quality control, assay, and purity analysis, HPLC with UV detection offers a balance of performance, cost-effectiveness, and robustness.

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. The analyte is quantified by measuring its absorbance of UV light at a specific wavelength as it passes through the detector.

Experimental Protocol: HPLC-UV

This protocol is a starting point and should be optimized and validated for the specific application.

Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- HPLC-grade acetonitrile (ACN) and water.

- HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA).
- Analytical balance, volumetric flasks, and pipettes.
- Reference standard of **2-(1H-pyrazol-1-ylmethyl)morpholine** (purity >99%).

Chromatographic Conditions (Proposed):

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape for basic analytes and ensures consistent ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency.
Gradient	10% B to 90% B over 10 min	A gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 μ L	Can be adjusted based on analyte concentration and sensitivity needs.
Detection λ	220 nm (or λ_{max} from scan)	Pyrazole rings typically absorb in this region. A PDA detector should be used to determine the optimal wavelength.

Procedure:

- Standard Preparation:

- Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL stock solution.
- Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 50 µg/mL.[5]
- Sample Preparation:
 - Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
- Analysis:
 - Equilibrate the HPLC system until a stable baseline is achieved.
 - Inject the diluent (blank), followed by the calibration standards and then the samples.
- Data Processing:
 - Integrate the peak area of the analyte in each chromatogram.
 - Construct a calibration curve by plotting peak area versus concentration for the standards.
 - Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity.[6][7]

Principle of the Method

LC separates the analyte from the matrix. The analyte then enters the mass spectrometer, where it is ionized (ESI+). The first quadrupole (Q1) isolates the protonated parent molecule (precursor ion, $[M+H]^+$). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion). The intensity of this precursor-to-product ion transition is measured and used for quantification, virtually eliminating matrix interference.[7]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

- LC-MS/MS system (Triple Quadrupole).
- UPLC/HPLC system.
- UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 μ m particle size) for faster analysis.
- LC-MS grade solvents (water, acetonitrile, formic acid).
- Reference standard.

LC Conditions (Proposed):

Parameter	Recommended Setting	Rationale
Column	UPLC C18, 2.1 x 50 mm, 1.7 μ m	Smaller particle size provides higher efficiency and faster run times.
Mobile Phase A	0.1% Formic Acid in Water	Volatile acidifier compatible with MS.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Volatile organic solvent.
Gradient	5% B to 95% B over 3 min	A fast gradient suitable for UPLC.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Ensures reproducibility.
Injection Vol.	2 μ L	Smaller volume is typical for sensitive LC-MS/MS analysis.

MS/MS Conditions (Hypothetical):

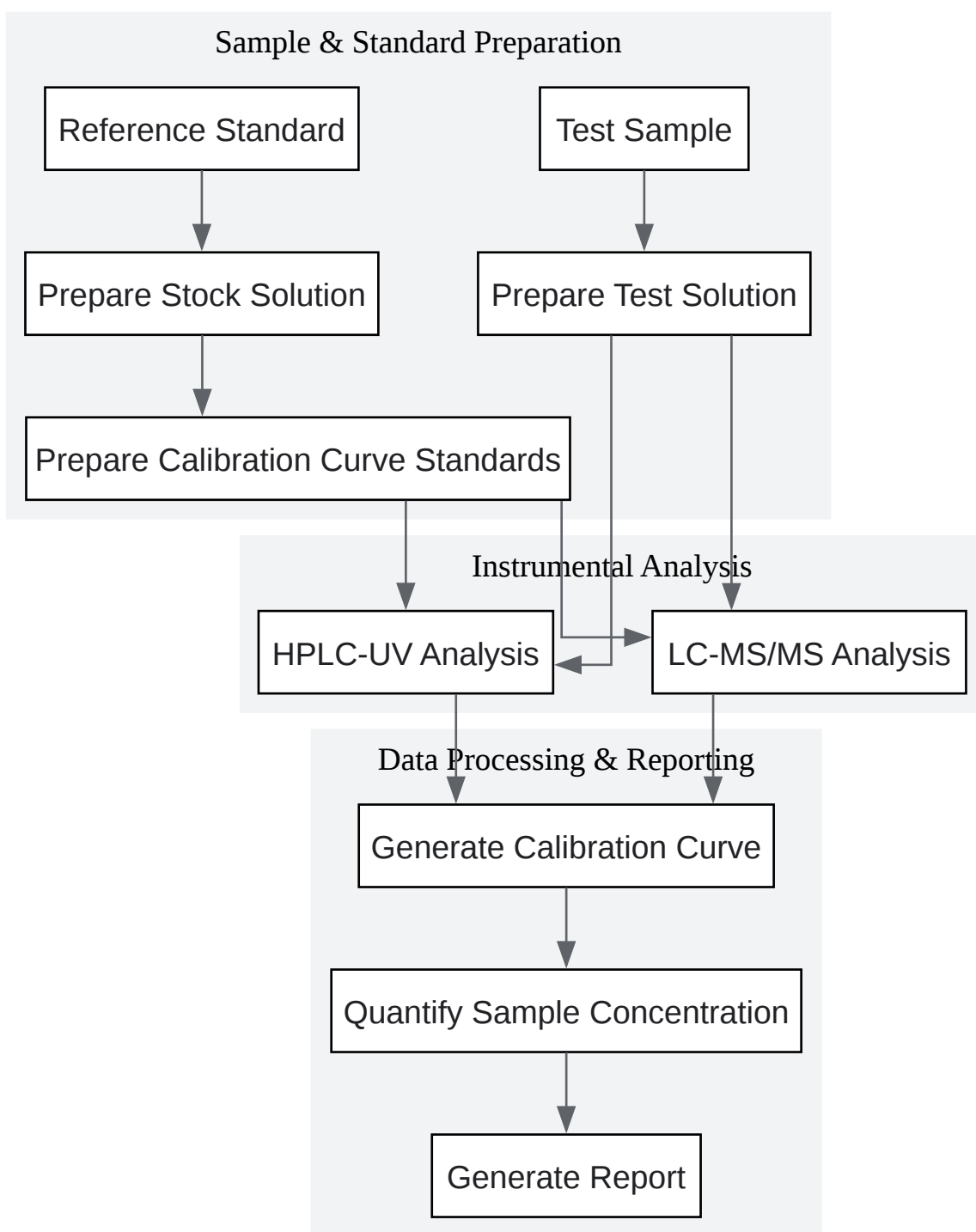
- Analyte: **2-(1H-pyrazol-1-ylmethyl)morpholine** (Molecular Formula: C₈H₁₃N₃O, Mol. Weight: 183.21)
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Precursor Ion (Q1): m/z 184.2 [M+H]⁺
- Product Ions (Q3): A full scan and product ion scan of the reference standard is required to determine the optimal transitions. Based on common fragmentation patterns, likely product ions would result from the cleavage of the bond between the pyrazole and the methylene bridge or fragmentation of the morpholine ring.^{[8][9]}
 - Proposed Quantifier Ion: e.g., m/z 81.1 (protonated pyrazole fragment)
 - Proposed Qualifier Ion: e.g., m/z 100.1 (morpholine-methylene fragment)

Procedure:

- **Method Optimization:** Infuse a solution of the reference standard to optimize MS parameters (e.g., capillary voltage, gas flows) and to identify the most abundant and stable precursor-to-product ion transitions.
- **Standard and Sample Preparation:** Prepare calibration standards and samples in a suitable diluent, similar to the HPLC-UV method but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). If analyzing biological samples, a protein precipitation or solid-phase extraction step will be necessary.
- **Analysis:** Acquire data using the optimized MRM transitions.
- **Data Processing:** Plot the peak area ratio (analyte/internal standard, if used) against concentration to generate the calibration curve and quantify the samples.

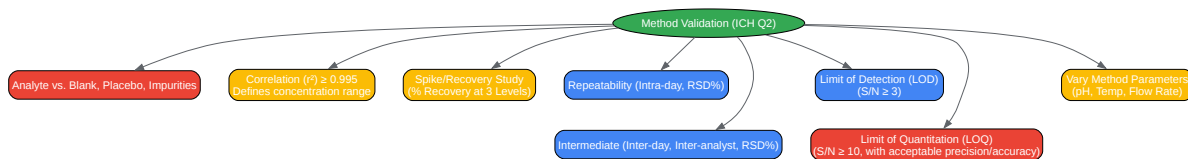
Workflow and Validation Logic

The following diagrams illustrate the overall analytical workflow and the logical process for method validation.



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Caption: General workflow for quantitative analysis.



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Caption: Logical framework for method validation per ICH Q2(R1).

Method Validation Protocol

Once a method is developed, it must be validated to prove its suitability for the intended purpose. The following protocols are based on ICH Q2(R1) guidelines.[3][10][11]

Hypothetical Validation Data Summary:

Validation Parameter	Acceptance Criteria	Hypothetical Result
Specificity	No interference at the analyte retention time	Pass
Linearity (r^2)	≥ 0.995	0.9998
Range	1 - 50 $\mu\text{g/mL}$	Confirmed
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.2%
Precision (Repeatability RSD)	$\leq 2.0\%$	0.8%
Precision (Intermediate RSD)	$\leq 2.0\%$	1.2%
LOQ	$S/N \geq 10$, $RSD \leq 10\%$	1.0 $\mu\text{g/mL}$
LOD	$S/N \geq 3$	0.3 $\mu\text{g/mL}$
Robustness	System suitability parameters met	Pass

Step-by-Step Validation Experiments

- **Specificity:** Analyze blank (diluent), placebo (formulation matrix without analyte), and a sample spiked with known related substances/impurities. There should be no co-eluting peaks at the retention time of **2-(1H-pyrazol-1-ylmethyl)morpholine**.
- **Linearity:** Prepare a series of at least five concentrations across the desired range (e.g., 80% to 120% of the nominal test concentration). Perform a linear regression analysis of the peak areas versus concentrations.[\[11\]](#)
- **Range:** The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
- **Accuracy:** Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix. Perform at least three replicate preparations for each level. Calculate the percent recovery.
- **Precision:**

- Repeatability: Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results to assess the effect of random events.[3]
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are typically determined by the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ. The LOQ must be confirmed by demonstrating acceptable precision and accuracy.
- Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase pH ± 0.2 , column temperature $\pm 5^\circ\text{C}$, flow rate $\pm 10\%$) and assess the impact on the results and system suitability.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of **2-(1H-pyrazol-1-ylmethyl)morpholine**. The proposed HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers high sensitivity for more demanding applications. Adherence to the detailed validation protocol, grounded in ICH Q2(R1) guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data, which is indispensable for modern drug development and scientific research.

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